![molecular formula C14H8ClF3N4 B2559343 5-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole CAS No. 338411-64-6](/img/structure/B2559343.png)

5-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

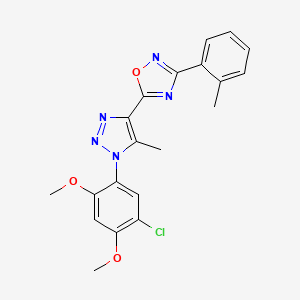

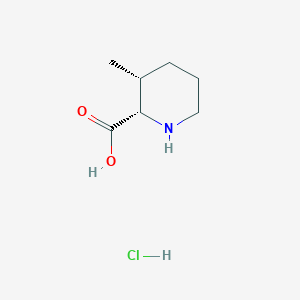

The compound “5-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole” is a tetraazole derivative. Tetraazoles are a class of compounds that contain a five-membered ring with four nitrogen atoms and one carbon atom. This compound also contains phenyl rings with chloro and trifluoromethyl substituents, which can significantly affect its properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetraazole ring, possibly through a cyclization reaction. The chlorophenyl and trifluoromethylphenyl groups could be introduced through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the tetraazole ring and the phenyl rings with the chloro and trifluoromethyl substituents. The presence of these substituents could result in interesting electronic effects .Chemical Reactions Analysis

As a tetraazole derivative, this compound could participate in various chemical reactions. The chloro and trifluoromethyl substituents could also be reactive, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the tetraazole ring and the chloro and trifluoromethyl substituents. For example, the trifluoromethyl group is known to be electron-withdrawing, which could affect the compound’s reactivity .科学的研究の応用

Glycosylation Reactions

Activation of Thioglycoside Donors:5-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole: serves as an accessible, stable, and potent thiophile. Researchers have discovered that it can activate batches of p-tolyl thioglycoside donors at room temperature. This activation protocol allows for efficient glycosylation reactions, yielding desired glycosides. Notably, the compound demonstrates high compatibility with classic strategies for constructing biologically relevant glycosidic linkages, including α-idosides, α-galactoamines, β-mannosides, and β-rhamnosides .

Visible-Light-Promoted S-Trifluoromethylation

Arylthiolate Anions and Electron Donor–Acceptor Complexes: Under visible light irradiation, arylthiolate anions form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone . These complexes undergo intramolecular single electron transfer (SET) reactions, leading to the S-trifluoromethylation of various substrates. The unique properties of the tetrazole compound play a crucial role in this process, making it an exciting area of research .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3N4/c15-11-5-1-3-9(7-11)13-19-20-21-22(13)12-6-2-4-10(8-12)14(16,17)18/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDOBAQAPQENEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NN=NN2C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2559263.png)

![7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B2559268.png)

![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2559269.png)

![Ethyl 1-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2559270.png)

![5-Methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2559272.png)

![Ethyl 4-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2559278.png)